C24H16ClFN4O3S
Description
The compound with the molecular formula C24H16ClFN4O3S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
Molecular Formula |
C24H16ClFN4O3S |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H16ClFN4O3S/c25-16-6-10-18(11-7-16)34(32,33)20-13-19-23(28-21-3-1-2-12-29(21)24(19)31)30(22(20)27)14-15-4-8-17(26)9-5-15/h1-13,27H,14H2 |
InChI Key |
GAPUDQPAAZKZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)N2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H16ClFN4O3S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce chlorine and fluorine atoms.
Condensation reactions: to form the core structure.
Oxidation and reduction reactions: to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
C24H16ClFN4O3S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
C24H16ClFN4O3S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of C24H16ClFN4O3S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
C24H16ClFN4O3S: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or core structures. The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
C24H16ClFN4O3: A similar compound lacking the sulfur atom.
C24H16ClFN4O2S: A compound with one less oxygen atom.
C24H16ClFN4O3S2: A compound with an additional sulfur atom.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound C24H16ClFN4O3S, also known as a chlorinated derivative of cinnamic anilides, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes:
- Chlorine (Cl) : Enhances antibacterial properties.
- Fluorine (F) : Modifies lipophilicity and biological activity.
- Sulfonamide (S) : Contributes to antimicrobial efficacy.
Table 1: Structural Features of this compound
| Element | Symbol | Role in Activity |
|---|---|---|
| Carbon | C | Backbone structure |
| Chlorine | Cl | Increases antibacterial activity |
| Fluorine | F | Affects lipophilicity |
| Nitrogen | N | Potential interaction with biological targets |
| Oxygen | O | Influences solubility and reactivity |
| Sulfur | S | Enhances antimicrobial properties |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains, including Gram-positive bacteria and mycobacteria. The compound demonstrated significant efficacy compared to clinically used antibiotics.
Key Findings:
- Broad Spectrum Activity : The compound showed effectiveness against Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis .
- Submicromolar Activity : Six derivatives exhibited submicromolar activity against resistant strains, indicating strong potential as an antimicrobial agent .
- Low Cytotoxicity : The compound displayed minimal cytotoxic effects on primary mammalian cell lines, suggesting a favorable safety profile .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies indicate that certain derivatives can inhibit cancer cell proliferation.
Case Study:
A study focused on the cytotoxic effects of various cinnamic acid derivatives, including this compound, revealed that:
- The compound inhibited the growth of cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications in the molecular structure can significantly influence its efficacy.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Antimicrobial Efficacy | Cytotoxicity (IC50) |
|---|---|---|
| This compound | High | >10 µM |
| Variant A | Moderate | 5 µM |
| Variant B | Low | >20 µM |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Disruption of Bacterial Cell Wall : The compound interferes with peptidoglycan synthesis, leading to cell lysis.
- Inhibition of DNA Replication : It may inhibit topoisomerases, essential for bacterial DNA replication.
- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
